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Compound of Interest

Compound Name: N-Boc-DL-valinol

Cat. No.: B071535

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of N-Boc-DL-
valinol and its precursors, DL-valine and DL-valinol. The information presented is supported by
experimental data and detailed methodologies to aid in the identification, characterization, and
quality control of these compounds.

Introduction

N-Boc-DL-valinol is a valuable chiral building block in organic synthesis, particularly in the
preparation of peptidomimetics and other complex molecules for drug discovery. Its synthesis
typically involves the protection of the amino group of DL-valine with a tert-butyloxycarbonyl
(Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Understanding the spectroscopic transformations from the starting material to the final product
is crucial for reaction monitoring and product verification. This guide outlines the key
differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for DL-valine, DL-valinol, and N-Boc-DL-valinol.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for N-Boc-DL-valinol
and its precursors.

Table 1: *H NMR Spectroscopic Data (Typical Chemical Shifts in CDCIs)
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Chemical Shift (5,

Compound Proton Multiplicity
ppm)

DL-Valine* a-H ~3.6 Doublet

B-H ~2.2-2.3 Multiplet

y-CHs ~1.0 Doublet

y'-CHs ~0.9 Doublet

DL-Valinol a-H ~2.8-3.0 Multiplet

B-H ~1.6-1.8 Multiplet

y-CHs ~0.9 Doublet

y'-CHs ~0.9 Doublet

CH20H ~3.4-3.7 Multiplet

N-Boc-DL-valinol a-H ~3.6-3.8 Multiplet

B-H ~1.8-2.0 Multiplet

y-CHs ~0.9 Doublet

y'-CHs ~0.9 Doublet

CH20H ~3.5-3.7 Multiplet

Boc C(CHs)s ~1.4 Singlet

NH ~4.8-5.2 Broad Singlet

Note: DL-Valine is sparingly soluble in CDClIs; spectra are often recorded in D20 or DMSO-ds,
leading to different chemical shifts.[1]

Table 2: 13C NMR Spectroscopic Data (Typical Chemical Shifts in CDClI3)
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Compound Carbon Chemical Shift (6, ppm)
DL-Valine* C=0 ~175-177
a-C ~60-62

B-C ~30-32

y-C ~18-20

DL-Valinol a-C ~58-60
B-C ~30-32

y-C ~18-20

CH20H ~65-67

N-Boc-DL-valinol C=0 (Boc) ~156-157
o-C ~57-59

B-C ~29-31

y-C ~18-20

CH20H ~66-68

Boc C(CHs)s ~80

Boc C(CHs)s ~28

Note: DL-Valine spectra are often recorded in D20 or DMSO-ds.[2][3][4]

Table 3: Key IR Absorption Bands (cm~1)
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Compound O-H Stretch N-H Stretch C=0 Stretch C-O Stretch
. 2500-3300 3000-3300 ~1580-1600
DL-Valine ~1400 (CO0")
(broad, COOH) (broad, NHs*) (CO0OM)
_ 3200-3600 3200-3500
DL-Valinol - ~1050-1150
(broad, OH) (broad, NH-2)
_ 3300-3500 ~3300-3400 (N- ~1680-1700 (Boc ~1160-1170 (C-
N-Boc-DL-valinol
(broad, OH) H) C=0) 0, Boc)

Table 4. Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragments
DL-Valine 117 (often not observed) 72 (IM-COOH]"), 57, 41
DL-Valinol 103 72 (IM-CHz0H]*), 44
N-Boc-DL-valinol 203 147 (M-CaHe]"), 102 ([M-

Boc]*), 57 (t-butyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and comparison.

Methodology:

o Sample Preparation: Dissolve 10-20 mg of the sample (DL-valinol or N-Boc-DL-valinol) in

approximately 0.7 mL of deuterated chloroform (CDCIs). For DL-valine, deuterated water

(D20) or dimethyl sulfoxide (DMSO-ds) is recommended due to solubility limitations in

CDCls.

 Instrumentation: Utilize a 300 MHz or higher NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional proton spectrum.
o Set the spectral width to 0-12 ppm.

o Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise
ratio.

o Process the data using Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak (CDCls: d 7.26 ppm; D20: 6 4.79
ppm; DMSO-ds: d 2.50 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to 0-200 ppm.

o A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the
low natural abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (CDClsz: 6 77.16 ppm; DMSO-ds: 6 39.52
ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in each compound.
Methodology:
e Sample Preparation:

o For liquid samples (DL-valinol), a small drop can be placed directly on the ATR crystal
(Attenuated Total Reflectance).

o For solid samples (DL-valine, N-Boc-DL-valinol), a small amount of the powder is placed
on the ATR crystal and pressure is applied to ensure good contact.
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e Instrumentation: Use a standard FTIR spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Record the sample spectrum over a range of 4000 to 400 cm~1.

[e]

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and characteristic fragmentation patterns.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

« lonization: Utilize a suitable ionization technique. Electron lonization (El) is common for GC-
MS and provides detailed fragmentation. Electrospray lonization (ESI) is a softer technique
often used with LC-MS, which may show a more prominent molecular ion peak.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions to confirm the structure of the compound.

Visualizations
Synthetic Pathway

The following diagram illustrates the synthetic route from DL-valine to N-Boc-DL-valinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b071535#spectroscopic-comparison-of-n-boc-dl-
valinol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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